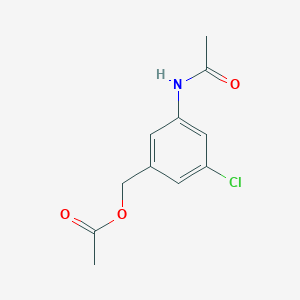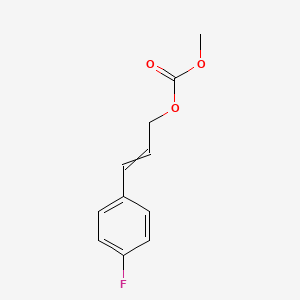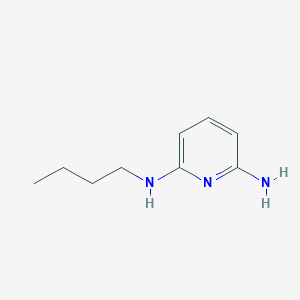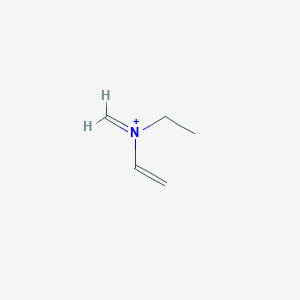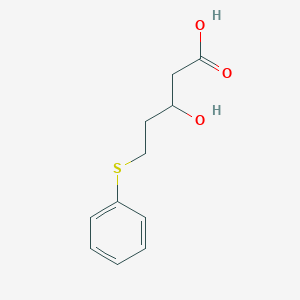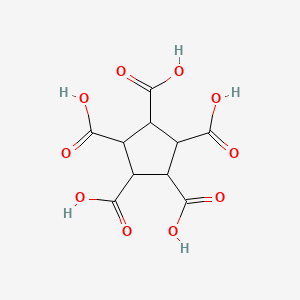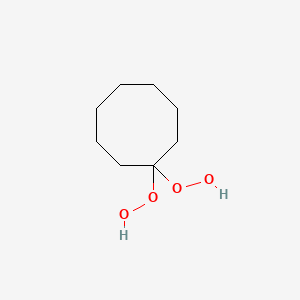
2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and a chlorophenyl group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone typically involves multi-step organic reactions. One common approach might include:
Starting Materials: 4-chlorobenzaldehyde and 2-amino-4-pyridine.
Step 1: Protection of the amino group on the pyridine ring using Boc anhydride to form Boc-protected 2-amino-4-pyridine.
Step 2: Formation of the ethanone linkage through a condensation reaction between Boc-protected 2-amino-4-pyridine and 4-chlorobenzaldehyde.
Reaction Conditions: These reactions are typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its structural features.
Industry: As a precursor in the manufacture of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone would depend on its specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Amino-4-pyridyl)-1-(4-chlorophenyl)ethanone: Lacks the Boc protection.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Lacks the chlorine substitution on the phenyl ring.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone is unique due to the combination of the Boc-protected amino group, the pyridine ring, and the chlorophenyl group, which may confer specific chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
365428-07-5 |
|---|---|
Molekularformel |
C18H19ClN2O3 |
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
tert-butyl 3-amino-4-[2-(4-chlorophenyl)-2-oxoethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H19ClN2O3/c1-18(2,3)24-17(23)16-15(20)12(8-9-21-16)10-14(22)11-4-6-13(19)7-5-11/h4-9H,10,20H2,1-3H3 |
InChI-Schlüssel |
KVRDILHWUOLRBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dimethylbicyclo[3.2.1]octan-6-one](/img/structure/B14250419.png)
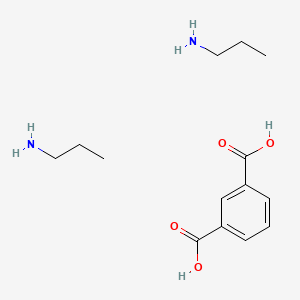

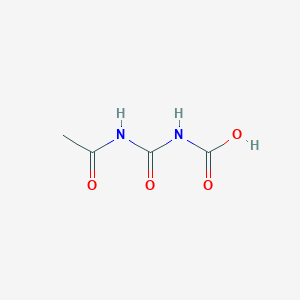
![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)

![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)
